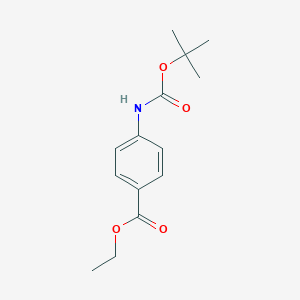

Ethyl 4-(tert-butoxycarbonylamino)benzoate

説明

特性

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEPQGVLMATGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548160 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110969-44-3 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Ethyl 4 Tert Butoxycarbonylamino Benzoate

Strategic Approaches to Carbamate (B1207046) and Ester Linkages

The formation of the carbamate and ester functionalities can be performed in a stepwise manner. The sequence of these steps—either protection of the amine followed by esterification, or esterification followed by amine protection—is a key consideration in the synthetic route design.

Protection of Amine Functionality with tert-Butoxycarbonyl (Boc) Group

The protection of the amino group in a precursor molecule, such as 4-aminobenzoic acid or its ethyl ester, is a common and critical step. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. fishersci.co.ukchemistrysteps.com The process involves converting the amine into a carbamate. chemistrysteps.com

The most common reagent for the introduction of the Boc group is Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.com This reagent readily reacts with primary and secondary amines to form the corresponding N-tert-butylcarbamates. sigmaaldrich.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.com Alternative reagents have been developed, but Boc₂O remains the most prevalent due to its high reactivity and commercial availability. organic-chemistry.org

| Reagent Name | Abbreviation | Common Application |

| Di-tert-butyl dicarbonate | Boc₂O | Standard reagent for Boc protection of amines. jk-sci.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Used for Boc protection under specific conditions. |

| tert-Butyl Azidoformate | Boc-N₃ | An older reagent, largely replaced by Boc₂O due to safety concerns. |

The formation of the Boc-protected amine is typically carried out under mild conditions, achieving high yields. fishersci.co.uk The reaction is flexible concerning the choice of solvent and base. fishersci.co.uk A base is often used to neutralize the proton released from the amine during the reaction. jk-sci.com For less nucleophilic amines, such as anilines, the reaction may proceed more slowly. sigmaaldrich.com

Several common methods for Boc protection are employed:

Reaction with Boc₂O in the presence of a base like sodium hydroxide (B78521), 4-dimethylaminopyridine (DMAP), or triethylamine (TEA). fishersci.co.ukjk-sci.comwikipedia.org

Solvents can range from aqueous mixtures (water/THF) to organic solvents like tetrahydrofuran (THF), acetonitrile, dioxane, or methanol. fishersci.co.ukwikipedia.org

The reaction is generally performed at room temperature or with moderate heating to around 40°C. fishersci.co.ukwikipedia.org

| Parameter | Conditions | Notes |

| Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Methanol, Dioxane, Water/THF mixtures. fishersci.co.ukjk-sci.com | Choice of solvent depends on the solubility of the starting amine. |

| Bases | Sodium hydroxide (NaOH), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium bicarbonate (NaHCO₃). fishersci.co.ukjk-sci.com | A base facilitates the reaction by deprotonating the amine. DMAP can be used as a catalyst. wikipedia.org |

| Temperature | Room temperature to 40°C. fishersci.co.ukwikipedia.org | Mild conditions are usually sufficient for high conversion. |

| Reaction Time | Typically a few hours. fishersci.co.uk | Can be monitored by techniques like Thin Layer Chromatography (TLC). |

Esterification Strategies

The ethyl ester functionality in Ethyl 4-(tert-butoxycarbonylamino)benzoate can be introduced either before or after the Boc protection of the amino group.

One common route is the Fischer esterification of 4-(tert-butoxycarbonylamino)benzoic acid. This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is reversible, and the excess alcohol is used to drive the equilibrium towards the formation of the ester. youtube.com

Alternatively, one can start with ethyl 4-aminobenzoate (B8803810) (Benzocaine) and then perform the Boc protection on the amino group as described in section 2.1.1. libretexts.org Another method involves using thionyl chloride (SOCl₂) as a dehydrating agent for the esterification of p-aminobenzoic acid with ethanol, which offers rapid reaction and high yields. google.com

Advanced Synthetic Transformations Leading to Ethyl 4-(tert-butoxycarbonylamino)benzoate and its Analogues

Beyond the classical stepwise approaches, modern catalytic methods offer efficient and versatile routes to synthesize the target molecule and its derivatives.

Palladium-Catalyzed Carbonylation Reactions for Ester Formation

Palladium-catalyzed carbonylation reactions have become a powerful tool for the synthesis of esters from aryl halides or triflates. researchgate.net This methodology can be applied to the synthesis of Ethyl 4-(tert-butoxycarbonylamino)benzoate by starting with a suitable Boc-protected aryl halide, such as tert-butyl (4-iodophenyl)carbamate.

The general process involves the reaction of the aryl halide with an alcohol (in this case, ethanol) and carbon monoxide (CO) in the presence of a palladium catalyst. researchgate.net A significant advancement in this area is the development of methods that avoid the use of toxic, gaseous carbon monoxide by employing CO-surrogates. organic-chemistry.orgnih.gov Aryl formates or paraformaldehyde can serve as effective sources of carbon monoxide in these reactions. rsc.orgepa.gov

The reaction typically proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. researchgate.netorganic-chemistry.org The choice of palladium catalyst, which includes a specific ligand, is crucial for the efficiency of the transformation. organic-chemistry.org

| Component | Example | Role |

| Aryl Halide | tert-Butyl (4-iodophenyl)carbamate or tert-Butyl (4-bromophenyl)carbamate | The aromatic substrate providing the core structure. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, Xantphos). organic-chemistry.org | Catalyzes the oxidative addition and subsequent carbonylation steps. |

| Carbon Monoxide Source | CO gas, Phenyl formate, Benzene-1,3,5-triyl triformate (TFBen), Paraformaldehyde. organic-chemistry.orgepa.govresearchgate.net | Provides the carbonyl group for the ester functionality. |

| Alcohol | Ethanol | Acts as the nucleophile to form the ethyl ester. |

| Base | Triethylamine (NEt₃), Potassium Acetate (KOAc). researchgate.netorganic-chemistry.org | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | Acetonitrile (CH₃CN), Toluene, Dimethylformamide (DMF). researchgate.netorganic-chemistry.org | Provides the reaction medium. |

This palladium-catalyzed approach offers a convergent and efficient route to Ethyl 4-(tert-butoxycarbonylamino)benzoate and its analogues, particularly for late-stage functionalization in complex molecule synthesis. acs.org

Photocatalytic Aerobic Oxidative Esterification Approaches

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. Modern approaches have sought to develop milder and more sustainable methods, with visible-light photocatalysis emerging as a promising strategy. Photocatalytic methods can promote esterification under neutral conditions at room temperature, avoiding the harsh acidic or basic conditions of traditional methods like Fischer esterification. researchgate.netunica.it

One such approach involves the use of a photoacid generator (PAG), such as an arylazo sulfone, which upon irradiation with visible light (e.g., blue LEDs), generates a sulfonic acid in situ. researchgate.net This photogenerated acid then catalyzes the esterification between a carboxylic acid and an alcohol. This method has been shown to be effective for a broad range of substrates. researchgate.net

While direct photocatalytic aerobic oxidative esterification to form Ethyl 4-(tert-butoxycarbonylamino)benzoate has not been extensively detailed, the principles of visible-light-promoted esterification can be applied. The precursor, 4-(tert-butoxycarbonylamino)benzoic acid, could be reacted with ethanol in the presence of a photocatalytic system. Visible-light-mediated reactions offer a green alternative to conventional methods, often proceeding under mild conditions. unica.it For instance, the oxidative cross-coupling of alcohols to esters can be achieved using visible light, sometimes without the need for a metal-based photocatalyst. unica.it

Table 1: General Conditions for Visible-Light Promoted Esterification

| Parameter | Condition | Source |

| Light Source | Blue LEDs (e.g., 456 nm) | researchgate.net |

| Catalyst | Photoacid Generator (e.g., Arylazo sulfone) | researchgate.net |

| Reactants | Carboxylic Acid, Alcohol | researchgate.net |

| Solvent | Organic Solvent (e.g., Dichloromethane) | unica.it |

| Temperature | Room Temperature | researchgate.netunica.it |

Coupling Reactions and Arylation Methods

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the arylation of aromatic rings. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.com The Boc-protecting group is generally stable under these conditions, making it compatible with this methodology. nih.govorganic-chemistry.org

For the aromatic derivatization of Ethyl 4-(tert-butoxycarbonylamino)benzoate, a two-step sequence is typically employed. First, a halogen atom, most commonly bromine, is introduced onto the aromatic ring regioselectively (see section 2.2.4.1). The resulting halo-substituted compound can then participate in a Suzuki-Miyaura coupling reaction.

The reaction conditions are crucial for a successful coupling. A variety of palladium catalysts, ligands, and bases can be used. For couplings involving electron-rich anilines, specific catalyst systems have been developed to achieve high yields. mdpi.com The use of potassium β-aminoethyltrifluoroborates in Suzuki-Miyaura couplings demonstrates that complex Boc-protected amine structures can be successfully coupled with aryl halides. nih.govacs.org

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Source |

| Catalyst | Pd(OAc)₂ | organic-chemistry.org |

| Ligand | SPhos, XPhos, RuPhos | organic-chemistry.orgnih.gov |

| Base | K₂CO₃, K₃PO₄ | organic-chemistry.org |

| Solvent System | Toluene/H₂O, Dioxane/H₂O | mdpi.comorganic-chemistry.org |

| Temperature | 85-100 °C | organic-chemistry.org |

The formation of amide bonds is one of the most important reactions in medicinal and organic chemistry. researchgate.net Ethyl 4-(tert-butoxycarbonylamino)benzoate can serve as a precursor for amide bond formation in two primary ways.

First, the Boc-protecting group can be removed under acidic conditions to liberate the free amine, yielding ethyl 4-aminobenzoate. This primary aromatic amine can then be acylated to form a new amide bond at the 4-position. Standard acylation methods include reaction with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk Alternatively, direct amidation with carboxylic acids can be achieved using a wide variety of coupling agents such as HBTU, HATU, or carbodiimides (e.g., DCC, EDCI). organic-chemistry.org

Second, the ethyl ester of Ethyl 4-(tert-butoxycarbonylamino)benzoate can be hydrolyzed to the corresponding carboxylic acid, 4-(tert-butoxycarbonylamino)benzoic acid. This carboxylic acid can then be activated and coupled with a primary or secondary amine to form an amide. This approach is fundamental in peptide synthesis and the creation of other complex molecules. researchgate.net

Table 3: Common Reagents for Amide Bond Formation

| Reaction Type | Reagent Class | Specific Examples | Source |

| Acylation of Amine | Acyl Halides | Acetyl chloride, Benzoyl chloride | chemguide.co.uk |

| Acylation of Amine | Acid Anhydrides | Acetic anhydride | chemguide.co.uk |

| Coupling Reaction | Carbodiimides | DCC, EDCI | |

| Coupling Reaction | Uronium Salts | HBTU, HATU |

Regioselective Functionalization Strategies

The introduction of new substituents onto the aromatic ring of Ethyl 4-(tert-butoxycarbonylamino)benzoate is governed by the directing effects of the existing groups. The N-(tert-butoxycarbonyl)amino group is a strongly activating ortho-, para-director, while the ethyl ester group is a deactivating meta-director. Since the para-position relative to the powerful amino directing group is occupied, electrophilic aromatic substitution is strongly favored at the ortho-position (C3).

A common and useful functionalization is regioselective bromination. This can be achieved using electrophilic brominating agents. N-bromosuccinimide (NBS) in combination with silica gel or in a suitable solvent like carbon tetrachloride is an effective reagent for the regioselective bromination of activated aromatic rings. mdpi.com Given the activating nature of the Boc-amino group, the bromination of Ethyl 4-(tert-butoxycarbonylamino)benzoate is expected to proceed smoothly at the C3 position, providing a key intermediate for further diversification, such as in Suzuki coupling reactions.

Table 4: Conditions for Regioselective Bromination

| Reagent | Solvent | Temperature | Selectivity | Source |

| N-Bromosuccinimide (NBS) / Silica Gel | Carbon Tetrachloride | Room Temperature | Para-selective (if available), otherwise ortho | mdpi.com |

While the Boc group is primarily used for protection, the N-H proton of the carbamate is weakly acidic and can be removed by a strong base. This allows for the selective N-alkylation of the protected amine. This strategy is particularly useful for introducing alkyl groups onto an aromatic amine without affecting other functional groups in the molecule.

The N-alkylation of Boc-protected anilines is typically carried out by treating the substrate with a base in an anhydrous aprotic solvent, followed by the addition of an alkylating agent, such as an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This method provides a direct route to N-alkylated derivatives of Ethyl 4-(tert-butoxycarbonylamino)benzoate, which can be valuable intermediates for various synthetic targets.

Table 5: Conditions for N-Alkylation of Boc-Protected Anilines

| Base | Alkylating Agent | Solvent | Temperature | Source |

| Sodium Hydride (NaH) | Alkyl Iodide | DMF | Room Temperature | researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Alkyl Bromide | DMF | 100 °C | researchgate.net |

| Potassium tert-butoxide (KOtBu) | Alkyl Iodide | THF | -20 °C | google.com |

Purification and Isolation Techniques in the Synthesis of Ethyl 4-(tert-butoxycarbonylamino)benzoate

The successful synthesis of Ethyl 4-(tert-butoxycarbonylamino)benzoate relies heavily on effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present. Common strategies employed include chromatographic separations, recrystallization, and liquid-liquid extraction.

Flash column chromatography is a frequently utilized method for the purification of Ethyl 4-(tert-butoxycarbonylamino)benzoate and related N-Boc protected compounds. nih.govtotal-synthesis.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. The selection of the eluent system is critical for achieving efficient separation.

Commonly, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is used as the mobile phase. orgsyn.orgrsc.org The polarity of the eluent is carefully adjusted to control the retention of the target compound on the silica gel column. By gradually increasing the proportion of the more polar solvent, compounds are eluted in order of increasing polarity. For instance, purification of related compounds has been successfully achieved using eluent systems with varying ratios of ethyl acetate in hexanes, such as 5% to 35%. orgsyn.orgrsc.org In many procedures, the crude product is loaded onto a silica gel column and eluted with a pre-determined solvent mixture. orgsyn.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Table 1: Examples of Chromatographic Conditions for Purification

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Hexanes:Ethyl Acetate (95:5) | Silyl-protected alkyne | doi.org |

| Silica Gel | Hexanes:Ethyl Acetate (9:1) | N-Boc amine | nih.gov |

| Silica Gel | Hexanes:Ethyl Acetate (10:1 → 7:1) | Boc-carbamate | total-synthesis.com |

| Silica Gel | 5% Ethyl Acetate in Hexanes | Oxazolidine carboxylate | rsc.org |

Recrystallization is a powerful technique for purifying solid compounds like Ethyl 4-(tert-butoxycarbonylamino)benzoate, often yielding material of high purity. illinois.edu This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. illinois.edu

The process typically involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. orgsyn.org Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. illinois.edu The purified crystals are then collected by filtration. orgsyn.org

For compounds structurally similar to Ethyl 4-(tert-butoxycarbonylamino)benzoate, various solvent systems have been proven effective. For example, crude products have been successfully recrystallized from absolute ethanol. orgsyn.orgorgsyn.org Another common technique involves dissolving the crude material in a solvent like dichloromethane, followed by the addition of a less polar "anti-solvent" such as hexane or diisopropyl ether to induce precipitation of the pure product. orgsyn.orgorgsyn.org The resulting solid can then be collected by filtration. orgsyn.org

Table 2: Solvent Systems for Recrystallization and Precipitation

| Method | Solvent(s) | Compound Type | Reference |

|---|---|---|---|

| Recrystallization | Absolute Ethanol | Ethyl (1'S,2'R)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate | orgsyn.org |

| Recrystallization | Absolute Ethanol | Ethyl 4-amino-3-(methylthiomethyl)benzoate | orgsyn.org |

| Precipitation | Dichloromethane / Hexane | Ethyl 4-aminobenzoate | orgsyn.org |

| Precipitation | Dichloromethane / Diisopropyl ether | Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate | orgsyn.org |

Following the synthesis of Ethyl 4-(tert-butoxycarbonylamino)benzoate, an aqueous work-up is a standard initial purification step to separate the desired product from water-soluble impurities and reagents. fishersci.co.uk This typically involves diluting the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and then washing this organic phase with aqueous solutions. orgsyn.orgorgsyn.org

The specific washing solutions used depend on the nature of the impurities. For instance, acidic impurities can be removed by washing with a basic solution like saturated aqueous sodium bicarbonate. orgsyn.org Conversely, basic impurities, such as excess amine reagents, can be removed by washing with a dilute acidic solution, for example, 1 M aqueous potassium hydrogen sulfate (KHSO₄) or dilute hydrochloric acid. orgsyn.org

A typical extraction procedure involves the following steps:

The reaction mixture is transferred to a separatory funnel. orgsyn.org

An organic solvent (e.g., ethyl acetate, dichloromethane, or MTBE) is added to dissolve the product. orgsyn.orgorgsyn.org

The organic layer is washed successively with different aqueous solutions. This often includes a wash with water, followed by an acidic or basic wash, and finally a wash with saturated aqueous sodium chloride (brine) to facilitate the removal of water from the organic phase. orgsyn.orgorgsyn.orgorgsyn.org

After separating the layers, the organic phase containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). orgsyn.orgorgsyn.orgorgsyn.org

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure, often using a rotary evaporator, to yield the crude product, which may then be subjected to further purification like chromatography or recrystallization. orgsyn.orgorgsyn.org

Reaction Mechanisms and Chemical Transformations Involving Ethyl 4 Tert Butoxycarbonylamino Benzoate and Its Derivatives

Mechanistic Pathways of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. nih.gov Its removal, or deprotection, is a critical step in many synthetic routes and can be achieved under specific conditions, most notably through acid-catalyzed cleavage. nih.gov

Acid-Catalyzed Cleavage

The acid-catalyzed deprotection of the Boc group is a common and efficient method. researchgate.net The reaction is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.nettotal-synthesis.com The mechanism proceeds through several key steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid. total-synthesis.comcommonorganicchemistry.com This initial step makes the carbamate (B1207046) more susceptible to cleavage.

Fragmentation: The protonated intermediate then fragments. This step involves the loss of a stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: This decarboxylation yields the free amine, which under the acidic conditions, is protonated to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

It is important to note that the tert-butyl cation generated during deprotection can potentially react with nucleophilic sites in the molecule, which can be mitigated by the use of scavenger reagents. researchgate.net

Redox Chemistry: Nitro Group Reduction to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, particularly in aromatic chemistry. numberanalytics.com This reaction is crucial for the synthesis of anilines, which are precursors to a wide array of dyes, pharmaceuticals, and other organic compounds. numberanalytics.comcsbsju.edu

The reduction of an aromatic nitro group, such as in a precursor to Ethyl 4-(tert-butoxycarbonylamino)benzoate, can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. numberanalytics.commasterorganicchemistry.com A common laboratory method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). csbsju.eduyoutube.comcommonorganicchemistry.com

The mechanism in acidic metal reduction is complex but generally involves the following stages:

Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the amine. numberanalytics.com

Protonation and Electron Transfer: The reaction involves the transfer of electrons from the metal and protons from the acid to the nitro group. csbsju.edu

Amine Protonation: In the acidic environment, the newly formed amino group is protonated to give an ammonium salt. csbsju.eduyoutube.com A subsequent workup with a base is necessary to neutralize the acid and deprotonate the ammonium salt to yield the free amine. csbsju.eduyoutube.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another prevalent method. commonorganicchemistry.comwikipedia.org This process involves the addition of hydrogen across the nitro group on the catalyst surface. orientjchem.org

Nucleophilic Substitution Reactions of Functionalized Benzoates

The benzene (B151609) ring of benzoate (B1203000) esters can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The ester functionality itself can influence the reactivity of the ring.

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence: masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. numberanalytics.commasterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and thus activating the ring towards attack. wikipedia.orgmasterorganicchemistry.com

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group. masterorganicchemistry.com

Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles have provided insights into these mechanisms. For instance, the reactions of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles and piperidine (B6355638) show Hammett plots with two intersecting lines, while Yukawa-Tsuno plots are linear. nih.govpsu.edu For reactions with certain amines like hydrazine (B178648) and glycylglycine, the leaving group departure is the rate-determining step (RDS), whereas for anionic nucleophiles, the formation of the addition intermediate is the RDS. nih.govpsu.edu

Ester Hydrolysis Mechanisms

The ethyl ester group of Ethyl 4-(tert-butoxycarbonylamino)benzoate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. dalalinstitute.com

Acid-Catalyzed Hydrolysis:

This reaction is the reverse of Fischer esterification. youtube.com The mechanism involves the following steps: libretexts.orgchemguide.co.uk

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). libretexts.orgchemguide.co.uk

Elimination of Alcohol: The tetrahedral intermediate collapses, expelling a molecule of ethanol. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. youtube.com

This reaction is reversible, and the position of the equilibrium can be shifted by using a large excess of water. chemguide.co.ukchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Saponification is the hydrolysis of an ester using a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orglibretexts.org This process is irreversible because the final carboxylate anion is resonance-stabilized and unreactive towards the alcohol. The mechanism is as follows: brainly.com

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. libretexts.orgbrainly.com

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group. brainly.com

Proton Transfer: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. brainly.com

Rearrangement Reactions in Aminoethyl Benzoate Systems

Rearrangement reactions involve the migration of an atom or group within a molecule. wikipedia.org In systems related to aminoethyl benzoates, the Curtius rearrangement is a notable example. nih.govwikipedia.org This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov

The Curtius rearrangement proceeds via an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgbyjus.com The mechanism is believed to be a concerted process where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, with retention of configuration at the migrating group. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles: nih.govwikipedia.org

Hydrolysis with water yields a primary amine and carbon dioxide. byjus.comorganic-chemistry.org

Reaction with an alcohol in the presence of tert-butanol (B103910) generates a Boc-protected amine. wikipedia.org

Reaction with an amine produces a urea (B33335) derivative. nih.gov

This rearrangement is particularly useful for synthesizing amines from carboxylic acids and is tolerant of a wide range of functional groups. nih.govnih.gov

Chiral Transformations and Stereoselective Synthesis

The principles of stereoselective synthesis can be applied to derivatives of Ethyl 4-(tert-butoxycarbonylamino)benzoate, particularly in reactions that create or modify stereocenters.

For instance, in nucleophilic aromatic substitution reactions involving chiral reactants, it is possible to induce axial chirality. The reaction of an (S)-(-)-2,3-ethylidenedioxybenzoic ester with an aryllithium reagent has been shown to produce an atropisomeric biaryl with significant diastereoselectivity. oup.com This demonstrates that chirality in one part of the molecule can influence the stereochemical outcome of a reaction at another site.

Furthermore, the Curtius rearrangement is known to proceed with full retention of configuration of the migrating group, making it a valuable tool in stereoselective synthesis. wikipedia.orgnih.gov If the migrating group attached to the carbonyl of the acyl azide is chiral, its stereochemistry will be preserved in the final amine product.

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Tert Butoxycarbonylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of ethyl 4-(tert-butoxycarbonylamino)benzoate, offering precise information on the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of ethyl 4-(tert-butoxycarbonylamino)benzoate provides characteristic signals that confirm the presence of its distinct functional groups. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the ester group are expected to resonate further downfield than those ortho to the carbamate (B1207046) group due to the ester's stronger electron-withdrawing nature.

A prominent feature is the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in the upfield region around 1.5 ppm. The ethyl ester group is identified by a quartet and a triplet. The quartet arises from the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom, split by the neighboring methyl protons. The corresponding methyl (-CH₃) protons appear as a triplet further upfield. A broad singlet for the N-H proton of the carbamate group is also typically observed.

Table 1: Predicted ¹H NMR Data for Ethyl 4-(tert-butoxycarbonylamino)benzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (2H, ortho to -COOEt) | ~7.9 | Doublet | 2H |

| Aromatic (2H, ortho to -NHBoc) | ~7.4 | Doublet | 2H |

| Ethyl (-OCH₂CH₃) | ~4.3 | Quartet | 2H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet | 3H |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ester and the carbamate groups, typically resonating in the downfield region (150-170 ppm). The aromatic carbons show four distinct signals due to the para-substitution pattern. The quaternary carbon of the tert-butyl group and the carbon of the Boc group's central oxygen are also readily identified. The ethyl ester carbons and the methyl carbons of the tert-butyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-(tert-butoxycarbonylamino)benzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (-C OOEt) | ~166 |

| Carbamate Carbonyl (-NHC OO) | ~152 |

| Aromatic (C-NHBoc) | ~143 |

| Aromatic (C-COOEt) | ~125 |

| Aromatic (CH, ortho to -COOEt) | ~131 |

| Aromatic (CH, ortho to -NHBoc) | ~118 |

| Boc Quaternary Carbon (-OC (CH₃)₃) | ~80 |

| Ethyl Methylene (-OCH₂ CH₃) | ~61 |

| tert-Butyl Methyls (-C(CH₃ )₃) | ~28 |

Advanced NMR Techniques in Complex Mixture Analysis

In instances where ethyl 4-(tert-butoxycarbonylamino)benzoate is present in a complex reaction mixture, advanced NMR techniques such as 2D NMR (e.g., HSQC, HMBC) are invaluable. These methods help to resolve ambiguities in signal assignments and confirm the connectivity between protons and carbons, ensuring accurate structural confirmation even amidst impurities or other reactants.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for verifying the molecular weight of ethyl 4-(tert-butoxycarbonylamino)benzoate and for gaining further structural insights through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of moderately polar molecules like ethyl 4-(tert-butoxycarbonylamino)benzoate. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. The fragmentation of tert-butoxycarbonyl (Boc) protected compounds under ESI conditions often involves the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂) from the Boc group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the elemental formula of ethyl 4-(tert-butoxycarbonylamino)benzoate. This technique can confirm that the measured molecular formula is consistent with the expected C₁₄H₁₉NO₄, thereby distinguishing it from other compounds with the same nominal mass. This high level of precision is crucial for verifying the identity and purity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MSn) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of Ethyl 4-(tert-butoxycarbonylamino)benzoate, LC-MS is instrumental for impurity profiling, ensuring the quality and purity of the synthesized compound. The liquid chromatography stage separates the target molecule from any impurities, such as unreacted starting materials, by-products, or degradation products, based on their differential partitioning between a stationary phase and a mobile phase.

Following separation, the eluted components are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information. For Ethyl 4-(tert-butoxycarbonylamino)benzoate, this technique can definitively identify potential process-related impurities.

Common impurities that could be detected during its synthesis include:

Ethyl 4-aminobenzoate (B8803810): The primary starting material.

4-(tert-butoxycarbonylamino)benzoic acid: The unesterified intermediate.

Di-tert-butyl dicarbonate: A common reagent used for the introduction of the Boc protecting group.

By-products from side reactions: Such as the formation of di-substituted or other derivatives.

Tandem mass spectrometry (MSn) can further be employed to fragment the ions of interest, yielding characteristic fragmentation patterns that provide definitive structural confirmation of both the main compound and its impurities. This level of detailed analysis is crucial for process optimization and quality control in the manufacturing of the compound. While specific impurity profiles for this exact molecule are not widely published, the characterization of related structures, such as Ethyl 4-(3-chlorobenzamido)benzoate, relies on these standard analytical methods for structural confirmation and purity assessment. eurjchem.comscilit.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds and functional groups present, making this method an excellent tool for structural elucidation.

The IR and Raman spectra of Ethyl 4-(tert-butoxycarbonylamino)benzoate are characterized by absorption bands corresponding to its distinct functional groups. By comparing the observed frequencies with established correlation charts and data from similar molecules like ethyl benzoate (B1203000) and ethyl 4-aminobenzoate, a detailed assignment can be made. nih.govorgchemboulder.comchemicalbook.com

The key characteristic vibrational frequencies for Ethyl 4-(tert-butoxycarbonylamino)benzoate are summarized in the table below. The presence of two distinct carbonyl stretching frequencies—one for the ester and one for the carbamate—is a key feature, as is the N-H stretching vibration from the carbamate linkage.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amine (N-H) | N-H Stretch | 3350-3450 | A sharp to broad band indicating the N-H bond of the carbamate. |

| Alkyl (C-H) | C-H Stretch | 2950-3000 | From the ethyl and tert-butyl groups. |

| Aromatic (C-H) | C-H Stretch | 3000-3100 | From the benzene ring. |

| Ester (C=O) | C=O Stretch | 1715-1730 | Conjugation with the benzene ring lowers the frequency compared to aliphatic esters. orgchemboulder.com |

| Carbamate (C=O) | C=O Stretch | 1690-1710 | The carbonyl of the Boc protecting group. |

| Aromatic Ring | C=C Stretch | 1580-1610, 1450-1510 | Multiple bands characteristic of the para-substituted benzene ring. |

| Ester (C-O) | Asymmetric C-O-C Stretch | 1250-1300 | Strong, characteristic band for benzoate esters. orgchemboulder.com |

| Ester (C-O) | Symmetric C-O-C Stretch | 1100-1120 | Another key ester band. orgchemboulder.com |

This interactive table summarizes the expected IR absorption bands for the key functional groups in Ethyl 4-(tert-butoxycarbonylamino)benzoate based on data from analogous compounds.

Vibrational spectroscopy can also provide insights into the conformational isomers (conformers) of a molecule. Different spatial arrangements of atoms, such as rotation around single bonds (e.g., the C-N bond of the carbamate or the C-O bond of the ester), can give rise to distinct, albeit similar, vibrational spectra.

While specific conformational studies on Ethyl 4-(tert-butoxycarbonylamino)benzoate using vibrational spectroscopy are not prominent in the literature, the principles of such analysis are well-established. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the stable conformers and their corresponding vibrational frequencies. nih.govnih.gov These calculated spectra are then compared with experimental IR and Raman data to identify the dominant conformation in the solid state or in solution. For a related Schiff base, Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, crystallographic data confirmed a specific dihedral angle between the aromatic rings, highlighting the importance of conformation in such structures. researchgate.net Similar conformational preferences are expected to influence the vibrational modes of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure and the presence of chromophores (light-absorbing groups) within the molecule.

The UV-Vis spectrum of Ethyl 4-(tert-butoxycarbonylamino)benzoate is dominated by electronic transitions within its chromophores: the substituted benzene ring and the two carbonyl groups. The primary absorptions are expected to be π → π* transitions, which are typically high-intensity, and n → π* transitions, which are of lower intensity. pharmatutor.orgelte.hu

The benzene ring, substituted with both an electron-donating amino group (modified as a carbamate) and an electron-withdrawing ester group, constitutes a "push-pull" system that influences the energy of the electronic transitions. Studies on the closely related precursor, Ethyl 4-aminobenzoate, show characteristic absorption maxima that serve as an excellent reference. researchgate.net In aqueous solution, Ethyl 4-aminobenzoate exhibits absorption bands around 227 nm and 310 nm. researchgate.net Similar transitions are expected for the title compound, with potential shifts due to the electronic effect of the tert-butoxycarbonyl group.

| Electronic Transition | Chromophore | Expected λmax (nm) | Intensity |

| π → π | Substituted Benzene Ring | ~230-250 | High (ε > 10,000) |

| π → π | Substituted Benzene Ring | ~290-320 | Moderate to High |

| n → π* | C=O (Ester & Carbamate) | > 300 | Low (ε < 1000) |

This interactive table outlines the probable electronic transitions for Ethyl 4-(tert-butoxycarbonylamino)benzoate, with estimated absorption maxima based on analogous compounds.

The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the ester and carbamate carbonyls, are expected to be weaker and may be obscured by the more intense π → π* bands. slideshare.net The solvent can also influence the position of these absorption bands; polar solvents tend to cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk

Computational Chemistry and Theoretical Studies on Ethyl 4 Tert Butoxycarbonylamino Benzoate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to understand the intrinsic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.govscispace.com It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For Ethyl 4-(tert-butoxycarbonylamino)benzoate, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles in the ground state. nih.govnih.gov

The optimization process systematically adjusts the coordinates of each atom until a minimum on the potential energy surface is located. The resulting optimized structure provides a wealth of information. For instance, the planarity of the benzene (B151609) ring, the orientation of the ethyl ester and the bulky tert-butoxycarbonyl (Boc) groups, and the N-H bond orientation are all determined. These structural parameters are crucial for understanding how the molecule might interact with other molecules or pack in a crystal lattice. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Ethyl 4-(tert-butoxycarbonylamino)benzoate using DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (ester) | Carbonyl bond in the ethyl ester group | ~1.21 Å |

| C=O (carbamate) | Carbonyl bond in the Boc group | ~1.23 Å |

| C-N (carbamate) | Bond between nitrogen and the Boc carbonyl | ~1.37 Å |

| C-O (ester) | Bond between ester carbonyl and ethoxy oxygen | ~1.35 Å |

| Bond Angles | ||

| O=C-O (ester) | Angle within the ester functional group | ~124° |

| C-N-H | Angle involving the amine hydrogen | ~117° |

| Dihedral Angles |

Note: The values presented are typical and illustrative for similar molecular fragments. Actual calculated values would be specific to the computational method and basis set used.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For Ethyl 4-(tert-butoxycarbonylamino)benzoate, characteristic frequencies would include C=O stretching vibrations for both the ester and carbamate (B1207046) groups, N-H bending, and various vibrations associated with the aromatic ring. materialsciencejournal.org

Potential Energy Surface (PES) analysis involves mapping the energy of the molecule as a function of specific geometric parameters, such as bond rotation (dihedral angles). nih.gov For a flexible molecule like Ethyl 4-(tert-butoxycarbonylamino)benzoate, a PES scan can reveal the energy barriers associated with the rotation of the ethyl group or the tert-butoxycarbonyl group. wikimedia.org This analysis helps identify the most stable conformers and understand the molecule's dynamic behavior in solution. nih.gov

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. researchgate.net

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.govmaterialsciencejournal.org For Ethyl 4-(tert-butoxycarbonylamino)benzoate, the HOMO is expected to be located primarily on the electron-rich aminobenzoate ring system, while the LUMO may be distributed over the carbonyl groups and the aromatic ring. The calculated HOMO-LUMO gap provides insight into the electronic transitions that could occur, for example, upon absorption of UV light. materialsciencejournal.org

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability |

Molecular Reactivity and Bonding Analysis

Computational methods can also map out the regions of a molecule that are most likely to be involved in chemical reactions.

Fukui function analysis is a tool derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For Ethyl 4-(tert-butoxycarbonylamino)benzoate, this analysis could pinpoint specific atoms on the aromatic ring or the carbonyl carbons as likely centers for reaction. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgwalisongo.ac.id An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles. In Ethyl 4-(tert-butoxycarbonylamino)benzoate, the oxygen atoms of the carbonyl groups in both the ester and the Boc protecting group would be expected to show strong negative potential. youtube.com

Blue regions indicate a positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack. The hydrogen atom of the N-H group is expected to be a site of positive potential. walisongo.ac.idyoutube.com

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the electron-rich and electron-poor areas. libretexts.orgresearchgate.net This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for rationalizing the molecule's reactivity in various chemical environments. walisongo.ac.id For example, the negative potential around the carbonyl oxygens suggests they can act as hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis

In a study on methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the molecular structure reveals key conformational features that would be central to an NBO analysis. nih.goviucr.orgiucr.org The tert-butoxycarbonyl (Boc) group, a significant feature of Ethyl 4-(tert-butoxycarbonylamino)benzoate, typically adopts a staggered conformation relative to the adjacent aryl system to minimize steric hindrance. iucr.org The amide–carbamate conformation is generally extended and transoid, a configuration that facilitates optimal intermolecular hydrogen bonding. nih.gov

An NBO analysis of Ethyl 4-(tert-butoxycarbonylamino)benzoate would likely focus on the following interactions:

Intramolecular Hydrogen Bonding: The presence of the N-H group from the carbamate and the carbonyl oxygen of the ester creates the potential for intramolecular hydrogen bonds. These interactions would be characterized by the delocalization of electron density from the lone pair of the oxygen to the antibonding orbital of the N-H bond.

Atomic Charges and Hybridization: The analysis would provide the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than that provided by other methods. It would also detail the hybridization of the atomic orbitals, confirming the expected sp2 and sp3 hybridization of the carbon and oxygen atoms.

The planarity between the aromatic ring and the amide group, as observed in similar structures, suggests significant electronic delocalization, which would be quantified by NBO analysis as strong donor-acceptor interactions between the corresponding orbitals. nih.gov

Advanced Computational Modeling in Drug Design and Material Science

Ethyl 4-(tert-butoxycarbonylamino)benzoate and its analogues are valuable scaffolds in drug discovery and material science. Computational modeling plays a crucial role in predicting their behavior and guiding the design of new molecules with desired properties.

In Silico Prediction of Chemical Behavior

In silico methods are instrumental in predicting the physicochemical and biological properties of molecules like Ethyl 4-(tert-butoxycarbonylamino)benzoate, thereby accelerating the research and development process. The structural features of this compound, namely the benzoate (B1203000) core, the ethyl ester, and the Boc-protected amino group, make it a versatile intermediate in the synthesis of bioactive compounds.

Computational tools can predict properties such as:

Reactivity: The Boc-protected amino group is stable under basic conditions and can be selectively deprotected under acidic conditions. This predictable reactivity is crucial for its use as a building block in multi-step organic synthesis.

Pharmacokinetics: Properties like absorption, distribution, metabolism, and excretion (ADME) can be estimated using computational models. For instance, the lipophilicity (logP) of the molecule, a key factor in its ability to cross cell membranes, can be calculated.

Biological Activity: While extensive biological activity data for Ethyl 4-(tert-butoxycarbonylamino)benzoate itself is limited, its derivatives have been investigated for various therapeutic applications, including as anticancer agents. In silico screening can help identify potential biological targets for this compound and its analogues.

Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Although specific docking studies for Ethyl 4-(tert-butoxycarbonylamino)benzoate are not widely reported, the principles of structure-based design are highly relevant for its derivatives.

For example, in the design of farnesyltransferase inhibitors, a class of anticancer agents, the crystal structure of the enzyme is used to guide the synthesis of potent inhibitors. nih.govresearchgate.net A crystal structure of an inhibitor co-crystallized with farnesyl pyrophosphate in the active site of rat farnesyltransferase revealed that a para-substituted benzonitrile (B105546) moiety was stabilized by π–π stacking interactions with a tyrosine residue. nih.govresearchgate.net This highlights the importance of aromatic and hydrophobic interactions in the binding pocket.

Derivatives of Ethyl 4-(tert-butoxycarbonylamino)benzoate, which possess a substituted benzene ring, could be designed to exploit similar interactions in various enzyme active sites. Molecular docking simulations can be employed to predict the binding mode and affinity of these derivatives to their targets, guiding the optimization of the lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. While a specific QSAR study on Ethyl 4-(tert-butoxycarbonylamino)benzoate was not found, QSAR studies on its structural analogue, benzocaine (B179285) (ethyl 4-aminobenzoate), and other local anesthetics provide valuable insights for the development of new analogues. acs.orgresearchgate.netyoutube.com

QSAR studies on local anesthetics have identified key molecular descriptors that influence their activity, such as: acs.org

Lipophilicity: The partition coefficient (logP) is often a critical parameter, as the molecule needs to cross the nerve cell membrane to reach its site of action.

Electronic Properties: Descriptors related to the electronic distribution, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be important for receptor binding.

Steric Parameters: The size and shape of the molecule, as described by parameters like molar refractivity, can influence how well it fits into the binding site.

By developing QSAR models for a series of analogues of Ethyl 4-(tert-butoxycarbonylamino)benzoate, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of those with the most promising profiles. This approach is widely used in medicinal chemistry to optimize the potency and reduce the toxicity of drug candidates. researchgate.net

Applications and Research Utility of Ethyl 4 Tert Butoxycarbonylamino Benzoate in Organic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

The utility of Ethyl 4-(tert-butoxycarbonylamino)benzoate stems from its capacity to serve as a foundational scaffold. The aromatic ring provides rigidity, while the two functional groups at the para position offer sites for elongation and diversification of the molecular structure. This makes it an ideal starting point for constructing linear, rigid molecules required in various fields of chemical research.

The 4-aminobenzoic acid framework, accessible from Ethyl 4-(tert-butoxycarbonylamino)benzoate, is a recognized pharmacophore in numerous therapeutic agents. The compound serves as a key precursor, enabling the systematic construction of complex active pharmaceutical ingredients (APIs).

Ethyl 4-(tert-butoxycarbonylamino)benzoate and its close derivatives are instrumental in the synthesis of angiotensin II receptor blockers (ARBs) like Candesartan Cilexetil, a potent antihypertensive drug. In published synthetic routes, a structurally similar intermediate, ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, is employed. The Boc-protected amine allows for N-alkylation with intermediates such as 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. Following this coupling, the functional groups are further elaborated—hydrolysis of the ethyl ester, reduction of the nitro group, and cyclization to form the characteristic benzimidazole (B57391) ring of Candesartan. The Boc group protects the amine during these initial steps and is cleaved later in the synthesis, highlighting the essential role of this protecting strategy in achieving the final complex molecule.

While not a direct, commonly cited precursor in the most prevalent synthesis routes for the antipsychotic drug Amisulpride, the core structure of Ethyl 4-(tert-butoxycarbonylamino)benzoate provides a valuable scaffold that is relevant to medicinal chemistry programs targeting central nervous system disorders. The ethyl 4-aminobenzoate (B8803810) backbone is a versatile template that allows for the introduction of diverse functional groups necessary for biological activity. The Boc-protected amine offers a strategic handle for building out complex side chains, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid and coupled with other amines to generate extensive libraries of amide derivatives for screening and optimization.

The 4-aminobenzoic acid scaffold is a key structural motif in the design of various enzyme inhibitors.

Factor XIa Inhibitors: Factor XIa (FXIa) is a serine protease that plays a critical role in the amplification phase of the blood coagulation cascade, making it an attractive target for developing new anticoagulants. Research into novel FXIa inhibitors has utilized p-aminobenzoic acid derivatives as a P2' moiety in peptidomimetic inhibitors acs.org. Ethyl 4-(tert-butoxycarbonylamino)benzoate serves as an excellent starting material for such structures. After deprotection of the amine, it can be acylated with various molecular fragments, while the ethyl ester can be hydrolyzed and coupled to other scaffolds to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity acs.orgnih.gov.

Neuraminidase Inhibitors: Neuraminidase is a key surface glycoprotein of the influenza virus, and its inhibition is a primary strategy for antiviral therapy. While the most well-known inhibitors like Oseltamivir are based on a cyclohexene scaffold, research has demonstrated that benzoic acid derivatives can also act as effective neuraminidase inhibitors ebi.ac.uknih.govresearchgate.net. Specifically, derivatives of 4-aminobenzoic acid have been synthesized and tested for their ability to inhibit the enzyme rjptonline.orgi-scholar.in. Ethyl 4-(tert-butoxycarbonylamino)benzoate provides a convenient entry point for synthesizing these aromatic inhibitors, allowing for modifications on the amino group to optimize interactions within the enzyme's active site.

| Enzyme Target | Inhibitor Class | Role of 4-Aminobenzoate Scaffold |

| Factor XIa (FXIa) | Anticoagulants | Serves as a key fragment (P2' moiety) in peptidomimetic inhibitors acs.org. |

| Neuraminidase | Antivirals (Influenza) | Acts as a core aromatic scaffold for non-carbohydrate-based inhibitors ebi.ac.uknih.gov. |

Antibiotic potentiators are compounds that enhance the efficacy of existing antibiotics, particularly against drug-resistant bacteria. Derivatives of 4-aminobenzoic acid (PABA) have been shown to possess synergistic antibacterial properties when combined with certain antibiotics mdpi.com. The chemical modification of PABA has led to the creation of new agents with significant antimicrobial activity mdpi.comnih.govresearchgate.net. Ethyl 4-(tert-butoxycarbonylamino)benzoate is an ideal precursor for generating a library of PABA derivatives. The protected amine and ester functionalities allow for controlled, stepwise synthesis of various amides, esters, and other derivatives, which can then be screened for their ability to potentiate antibiotics.

The rigid, para-substituted aromatic core of Ethyl 4-(tert-butoxycarbonylamino)benzoate makes its deprotected form, ethyl 4-aminobenzoate, a valuable building block in materials science, particularly for polymers and liquid crystals.

Liquid Crystals: Ethyl 4-aminobenzoate is frequently used as a starting material for the synthesis of calamitic (rod-shaped) liquid crystals tandfonline.comajbasweb.com. The amino group can be converted into an imine (Schiff base) or an azo group, which are common linking groups in liquid crystalline structures tandfonline.comrsc.orgcore.ac.uk. These modifications, combined with the addition of long alkyl chains to the ester end of the molecule, lead to the formation of molecules that exhibit mesophases (e.g., nematic and smectic phases) over specific temperature ranges tandfonline.comajbasweb.comrsc.org.

Electroactive Polymers: The compound is also used in the synthesis of conductive polymers. Copolymers of aniline and ethyl 4-aminobenzoate have been synthesized electrochemically scientific.netresearchgate.netresearchgate.net. These copolymers are electroactive, meaning their electronic and optical properties can be changed by applying an electrical potential. Such materials have potential applications in sensors, electrochromic devices, and corrosion protection. The inclusion of the ethyl 4-aminobenzoate moiety can improve the solubility and processability of the resulting polymer compared to polyaniline alone researchgate.net.

| Material Class | Synthetic Role of Ethyl 4-aminobenzoate | Resulting Properties |

| Liquid Crystals | Starting material for Schiff base and azo-linked molecules tandfonline.comajbasweb.comrsc.orgcore.ac.uk. | Nematic and Smectic mesophases tandfonline.comrsc.org. |

| Conductive Polymers | Co-monomer with aniline for electrochemical polymerization scientific.netresearchgate.netresearchgate.net. | Electroactivity, multi-color electrochromism, improved solubility researchgate.net. |

Scaffolds for Advanced Materials Research

Component in Aromatic Oligoesters and Helix Mimetic Scaffolds

The rigid, well-defined structure of the benzene (B151609) ring in ethyl 4-(tert-butoxycarbonylamino)benzoate makes it an attractive monomer unit for the construction of aromatic oligoesters. These polymers are of significant interest as they can be designed to fold into predictable secondary structures, such as helices, mimicking the architecture of biological macromolecules like proteins. The ability to create synthetic scaffolds that imitate protein secondary structures, known as helix mimetics, is a key goal in medicinal chemistry and materials science for applications like disrupting protein-protein interactions.

Research into novel aromatic oligoester helix mimetic scaffolds has demonstrated the utility of substituted benzoate (B1203000) derivatives as foundational building blocks. nih.govnih.gov In a representative synthetic approach, monomers are designed to allow for the introduction of various "side-chain" functionalities, analogous to the diversity of amino acids in a peptide chain. nih.gov While a specific study utilized methyl 3,4-dihydroxybenzoate as a starting point to create a library of monomers, the underlying principle involves the strategic use of protecting groups and ester functionalities on a benzene core. nih.gov For instance, a related monomer, Methyl 4-(allyloxy)-3-(4-((tert-butoxycarbonyl)amino)butoxy)benzoate, was synthesized to be incorporated into a growing oligoester chain. nih.gov

The role of a compound like Ethyl 4-(tert-butoxycarbonylamino)benzoate in this context is to serve as a structurally similar, readily available building block. The Boc-protected amine provides a latent functional group that can be deprotected at a later stage for further elaboration, while the ethyl ester can participate in polymerization reactions. The precise geometry of the para-substituted benzene ring helps to direct the conformation of the resulting oligoester, contributing to the formation of a stable helical structure. nih.govnih.gov The development of these scaffolds is a significant step toward creating synthetic molecules with tailored three-dimensional shapes for specific biological or material functions. nih.gov

Potential in Organogelator Development for Environmental Applications (e.g., Oil Spill Remediation)

Low-molecular-weight organogelators (LMWGs) are compounds capable of self-assembling in organic solvents to form three-dimensional networks, entrapping the liquid and creating a gel. This property has garnered significant interest for environmental applications, particularly in the remediation of oil spills. Phase-selective organogelators (PSOGs) are especially valuable as they can selectively gel oil from a biphasic oil-water mixture, facilitating its removal and recovery.

The molecular structure of an effective organogelator often includes both hydrogen-bonding moieties and long aliphatic chains or aromatic groups that can participate in non-covalent interactions like van der Waals forces and π-π stacking. These interactions are crucial for the self-assembly process that leads to gelation. Benzoate derivatives are among the classes of compounds explored for this purpose due to the ability of the aromatic ring to engage in π-π stacking.

While research has not exclusively focused on Ethyl 4-(tert-butoxycarbonylamino)benzoate itself, the synthesis and study of structurally related compounds highlight the potential of this chemical scaffold. For example, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been synthesized and characterized for its potential as an organogelator for oil spill remediation. This molecule contains the ethyl benzoate core, which provides the aromatic component for intermolecular interactions. The presence of functional groups that facilitate intermolecular forces is a key factor in its potential application. The development of such compounds is considered a promising approach to addressing environmental contamination from oil spills.

| Organogelator Interaction Type | Description | Relevance to Benzoate Scaffold |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amide group (after Boc deprotection) and ester carbonyl can act as H-bond donors/acceptors. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The central benzene ring of the benzoate structure is critical for this type of interaction. |

| Van der Waals Forces | Weak intermolecular forces that become significant over large molecular surfaces. | Alkyl chains on the ester or amine portion contribute to these interactions. |

Strategic Use of the Boc Protecting Group in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its ease of introduction, its stability to a wide range of reaction conditions, and the mild, acidic conditions required for its removal. In a molecule like Ethyl 4-(tert-butoxycarbonylamino)benzoate, the Boc group plays a crucial strategic role, allowing chemists to selectively manipulate other parts of the molecule without unintended reactions at the nitrogen atom.

Influence on Reaction Selectivity and Yield

The presence of the bulky Boc group can significantly influence the steric environment around the molecule, which in turn can affect the selectivity of certain reactions. This steric hindrance can direct incoming reagents to attack a less hindered site on the molecule, a principle known as steric shielding. This can be advantageous in achieving a desired stereochemical outcome or regioselectivity in reactions on the aromatic ring or other substituents.

Contribution to Novel Synthetic Methodologies

The utility of building blocks like Ethyl 4-(tert-butoxycarbonylamino)benzoate extends beyond their incorporation into target molecules; they also serve as platforms for the development of new and efficient synthetic methods. The predictable reactivity of its functional groups allows researchers to test and refine new reactions for creating functionalized amines and esters.

Development of Efficient Routes to Functionalized Amines and Esters

Ethyl 4-(tert-butoxycarbonylamino)benzoate is a precursor for the synthesis of a variety of more complex functionalized molecules. After deprotection of the Boc group, the resulting ethyl 4-aminobenzoate (a local anesthetic also known as Benzocaine) can undergo a vast array of reactions at the free amino group, such as acylation, alkylation, and arylation, to produce a diverse library of N-substituted anthranilates.

Moreover, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functionalities like amides, acid chlorides, or other esters. The ability to sequentially or selectively modify the amine and ester functionalities makes this compound a valuable starting material in the development of synthetic routes to pharmaceuticals, polymers, and other fine chemicals. For instance, the synthesis of L-γ-methyleneglutamic acid amide prodrugs has utilized similar Boc-protected amino ester intermediates to build complex molecules with potential therapeutic applications.

The development of synthetic methodologies often focuses on achieving high yields and selectivity under mild and environmentally friendly conditions. The use of well-behaved and readily available starting materials like Ethyl 4-(tert-butoxycarbonylamino)benzoate is crucial for validating these new methods and demonstrating their applicability to a broad range of substrates.

Exploration of Reaction Pathways for Structural Diversification

The chemical scaffold of Ethyl 4-(tert-butoxycarbonylamino)benzoate offers multiple avenues for structural modification, rendering it a valuable building block in the synthesis of diverse molecular architectures. The primary sites for chemical transformation are the tert-butoxycarbonyl (Boc) protected amine and the ethyl ester functional groups. Strategic manipulation of these groups allows for the introduction of a wide array of substituents and the construction of more complex molecules. The principal pathways for structural diversification involve the deprotection of the amine followed by its functionalization, and the hydrolysis of the ester to a carboxylic acid, which can then undergo further reactions.

A key initial step in many synthetic routes is the removal of the Boc protecting group to liberate the free aniline. This deprotection is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. Thermal deprotection is another viable method. The stability of the Boc group to most nucleophiles and bases allows for selective reactions at other sites of a molecule if desired. Once deprotected, the resulting ethyl 4-aminobenzoate serves as a versatile intermediate. The primary amine can readily undergo a variety of transformations, including acylation to form amides, reaction with isocyanates to produce ureas, and alkylation to yield secondary or tertiary amines.

Alternatively, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. The resulting 4-(tert-butoxycarbonylamino)benzoic acid can then be used in reactions typical of carboxylic acids, most notably amide bond formation through coupling with various amines. This pathway is particularly useful for creating libraries of compounds where diversity is introduced through the amine component.

These fundamental reaction pathways can be employed sequentially or in combination to achieve a high degree of structural diversity, starting from a single, readily available compound.

Table 1: Reaction Pathways for the Structural Diversification of Ethyl 4-(tert-butoxycarbonylamino)benzoate

| Starting Material | Reaction Type | Reagents and Conditions | Intermediate/Product |

| Ethyl 4-(tert-butoxycarbonylamino)benzoate | Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Ethyl 4-aminobenzoate |

| Ethyl 4-aminobenzoate | Amide Coupling | Carboxylic Acid, EDC, HOBt, DIPEA, Acetonitrile | Substituted Ethyl 4-amido-benzoate |

| Ethyl 4-aminobenzoate | Urea (B33335) Formation | Isocyanate, Triethylamine, Dichloromethane | Substituted Ethyl 4-(ureido)benzoate |

| Ethyl 4-aminobenzoate | Reductive Alkylation | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane | Substituted Ethyl 4-(alkylamino)benzoate |